molecular formula C18H14N2O2 B15326649 3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide

3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide

Cat. No.: B15326649
M. Wt: 290.3 g/mol
InChI Key: LZSTUHLVQSBCKL-UHFFFAOYSA-N
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Description

3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide is a chemical compound that belongs to the class of Schiff bases, which are formed by the condensation of primary amines with aldehydes or ketones. This compound is characterized by its unique structure, which includes a naphthalene ring with a hydroxyl group and a benzamide moiety.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The compound can be synthesized through a condensation reaction between 2-hydroxynaphthaldehyde and benzamide in the presence of a catalyst such as acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, can also be employed to enhance the sustainability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding naphthoquinones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Naphthoquinones

  • Reduction: Amine derivatives

  • Substitution: Naphthalene derivatives with various substituents

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various naphthalene derivatives, which are important in organic synthesis and material science. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases. Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Naphthalene-2-ol Mannich bases: These compounds are structurally similar and can undergo similar reactions.

  • Naphthaldehyde-based Schiff bases: These compounds share the naphthalene ring and Schiff base functionality.

Uniqueness: 3-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide is unique due to its specific substitution pattern and the presence of the hydroxyl group on the naphthalene ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O2/c19-18(22)13-5-3-6-14(10-13)20-11-16-15-7-2-1-4-12(15)8-9-17(16)21/h1-11,21H,(H2,19,22)

InChI Key

LZSTUHLVQSBCKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC(=C3)C(=O)N)O

Origin of Product

United States

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